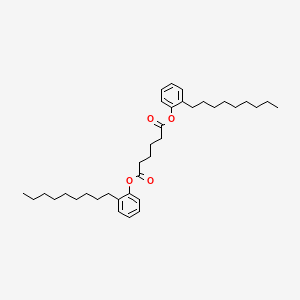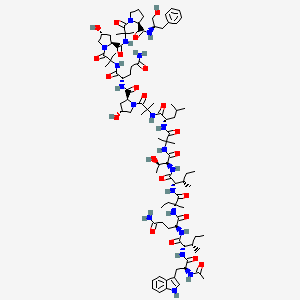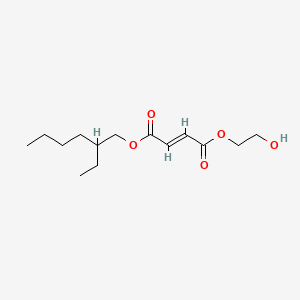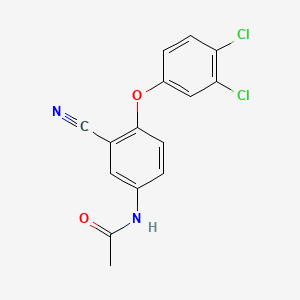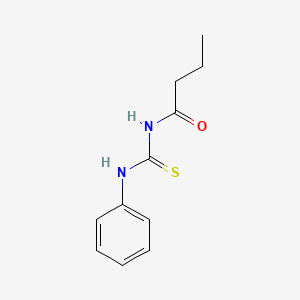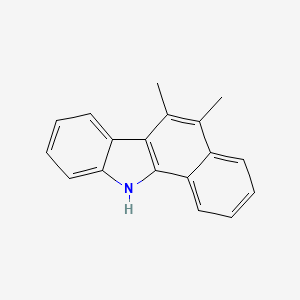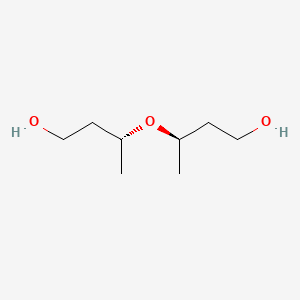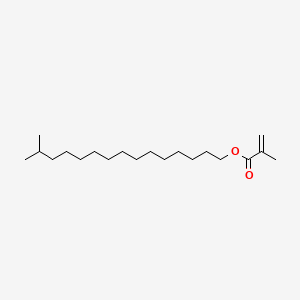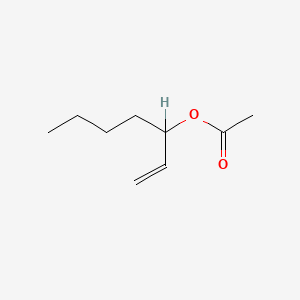
Isohexadecyl methacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isohexadecyl methacrylate is an organic compound with the molecular formula C20H38O2. It is a type of methacrylate ester, which is commonly used in the production of polymers and copolymers. This compound is known for its ability to impart hydrophobic properties to the materials it is incorporated into, making it valuable in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Isohexadecyl methacrylate is typically synthesized through the esterification reaction between methacrylic acid and isohexadecanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The esterification reaction is conducted in a tubular reactor, where methacrylic acid and isohexadecanol are continuously fed into the reactor along with the acid catalyst. The reaction temperature and residence time are carefully controlled to optimize the conversion rate and minimize side reactions .
化学反应分析
Types of Reactions
Isohexadecyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers with other monomers.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form methacrylic acid and isohexadecanol.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different methacrylate esters.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or UV conditions.
Hydrolysis: Conducted in aqueous acidic or basic solutions at elevated temperatures.
Transesterification: Catalyzed by strong acids or bases, typically carried out at elevated temperatures.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and isohexadecanol.
Transesterification: Different methacrylate esters depending on the alcohol used.
科学研究应用
Isohexadecyl methacrylate has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of hydrophobic polymers and copolymers.
Biomedical Engineering: Incorporated into hydrogels and other biomaterials to enhance their mechanical properties and biocompatibility
Surface Coatings: Utilized in the formulation of coatings to impart water-repellent properties.
Adhesives and Sealants: Employed in the production of adhesives and sealants with improved durability and resistance to environmental factors.
作用机制
The primary mechanism by which isohexadecyl methacrylate exerts its effects is through its incorporation into polymer matrices. The long hydrophobic alkyl chain of this compound imparts hydrophobicity to the resulting polymers, enhancing their water resistance and durability. Additionally, the methacrylate group allows for easy polymerization and copolymerization with other monomers, enabling the formation of materials with tailored properties .
相似化合物的比较
Similar Compounds
Hexadecyl methacrylate: Similar in structure but with a straight-chain alkyl group instead of the branched isohexadecyl group.
Isobornyl methacrylate: Contains a bicyclic structure, offering different mechanical properties and thermal stability.
Lauryl methacrylate: Has a shorter alkyl chain, resulting in different hydrophobic properties and polymer characteristics
Uniqueness
Isohexadecyl methacrylate is unique due to its branched alkyl chain, which provides distinct hydrophobic properties and influences the mechanical and thermal properties of the resulting polymers. This makes it particularly valuable in applications where enhanced water resistance and durability are required .
属性
CAS 编号 |
1814944-49-4 |
|---|---|
分子式 |
C20H38O2 |
分子量 |
310.5 g/mol |
IUPAC 名称 |
14-methylpentadecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C20H38O2/c1-18(2)16-14-12-10-8-6-5-7-9-11-13-15-17-22-20(21)19(3)4/h18H,3,5-17H2,1-2,4H3 |
InChI 键 |
QXGPXZCIAWJCJU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCCCCCCCCCOC(=O)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



